tert-Butyl 3-formylbenzylcarbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(3-formylphenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-8-10-5-4-6-11(7-10)9-15/h4-7,9H,8H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORXNWZTJLYRQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383454 | |
| Record name | tert-Butyl 3-formylbenzylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170853-04-0 | |
| Record name | tert-Butyl 3-formylbenzylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Tert Butyl 3 Formylbenzylcarbamate
Rational Design of Synthetic Routes to Benzylcarbamate Structures
The rational design of a synthetic pathway to tert-Butyl 3-formylbenzylcarbamate hinges on creating the core benzylcarbamate structure with the correct substitution pattern. The key challenge lies in installing functional groups at the meta-position of the benzene (B151609) ring, which requires overcoming the natural ortho- and para-directing effects of many substituents.
Regioselective Functionalization of Benzene Derivatives
Achieving the specific 1,3-substitution pattern of this compound is a central challenge. While many electrophilic aromatic substitutions favor ortho- and para-products, several strategies have been developed for meta-selective functionalization.
Modern approaches often employ transition-metal-catalyzed C-H activation. Palladium catalysis, in particular, has emerged as a powerful tool for directing functionalization to the meta-position of benzylamines and related structures. nih.govorganic-chemistry.org These methods can utilize a directing group on the nitrogen atom which coordinates to the metal catalyst, guiding it to activate a C-H bond at the sterically accessible meta-position. libretexts.org By using a transient mediator strategy with specific 2-pyridone ligands, various groups, including aryl and chloro groups, can be installed at the meta-position of benzylamine (B48309) substrates with broad functional group tolerance. nih.govorganic-chemistry.org
Another strategy involves starting with a molecule that already possesses a meta-directing group. For instance, a nitro group can be used to direct subsequent functionalization to the meta-position. This nitro group can later be reduced to an amine and further modified. chemicalbook.com Alternatively, protecting an amino group as an amide can moderate its activating effect and, under certain conditions, allow for functionalization at different positions. libretexts.orgquimicaorganica.org
Introduction of the Protected Aminomethyl Moiety
The aminomethyl group (-CH₂NH₂) must be introduced onto the benzene ring and subsequently protected. A common synthetic strategy begins with a precursor that already contains a functional group at the 3-position which can be converted into the aminomethyl group.
One effective route starts with 3-methylbenzonitrile (B1361078). The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to yield 3-methylbenzylamine. This amine is then immediately protected.
Alternatively, 3-methylbenzyl bromide can serve as a starting material. It can undergo nucleophilic substitution with an amine surrogate, such as sodium azide (B81097) followed by reduction, or through a Gabriel synthesis.
Reductive amination is another viable method. Starting with 3-methylbenzaldehyde, reaction with ammonia (B1221849) or an ammonia equivalent in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) can form the desired 3-methylbenzylamine. Once the benzylamine derivative is formed, the amino group is protected to prevent unwanted side reactions in subsequent steps. organic-chemistry.org
Formation of the tert-Butyloxycarbonyl (Boc) Carbamate (B1207046) Group
The protection of the primary amine as a tert-butyloxycarbonyl (Boc) carbamate is a critical step. The Boc group is widely used because it is stable under a variety of reaction conditions, including those involving nucleophiles and bases, but can be readily removed under mild acidic conditions. nih.govnih.gov
Chemoselective N-Protection Strategies for Amines
The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O). researchgate.net The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. This process must be chemoselective, meaning the reagent should react preferentially with the amine group without affecting other functional groups in the molecule, such as the formyl group that will be introduced later. nih.gov
The reaction is typically performed in the presence of a base to neutralize the acidic byproducts. researchgate.net For highly nucleophilic aliphatic amines, the reaction can be fast and high-yielding. However, for less nucleophilic amines or when other sensitive groups are present, a catalyst is often employed. 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that significantly accelerates the reaction, even for sterically hindered or electronically deactivated amines. sciepub.com
Research has also shown that certain solvents can promote chemoselective N-protection. For instance, using alcoholic solvents like methanol (B129727) or ethanol (B145695) can enhance the rate of Boc protection for some amines, even without the need for a base, by activating the Boc anhydride (B1165640) via hydrogen bonding. researchgate.netresearchgate.net This provides a milder alternative for sensitive substrates.
Optimization of Reaction Conditions for Carbamate Formation
Optimizing the reaction conditions for Boc protection is essential to maximize yield and minimize side products. Key variables include the choice of base, solvent, temperature, and the potential use of a catalyst.
The selection of a suitable base and solvent system is crucial. Common combinations include sodium bicarbonate or sodium hydroxide (B78521) in a biphasic mixture of water and an organic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). researchgate.net Organic bases such as triethylamine (B128534) (Et₃N) are also frequently used in anhydrous organic solvents. For challenging substrates, the addition of a catalytic amount of DMAP is often necessary. sciepub.com
Solvent-free conditions have also been developed, offering a "green" chemistry approach. These methods may use a reusable solid-supported catalyst or an ionic liquid to facilitate the reaction. nih.gov The reaction temperature is typically kept at room temperature, although gentle heating may be required for less reactive amines. researchgate.net
Below is a table summarizing various conditions reported for the N-Boc protection of primary amines.
| Reagent | Base/Catalyst | Solvent | Temperature | Key Features | Reference |
|---|---|---|---|---|---|
| Boc₂O | NaOH / NaHCO₃ | Water/Dioxane or Water/THF | Room Temp. | Standard, widely used conditions for many amines. | researchgate.net |
| Boc₂O | Triethylamine (Et₃N) / DMAP (cat.) | Dichloromethane (DCM) or THF | 0°C to Room Temp. | Effective for less reactive or hindered amines due to the DMAP catalyst. | sciepub.com |
| Boc₂O | None | Methanol or Ethanol | Room Temp. | Accelerated rate for aromatic amines; avoids the use of a base. | researchgate.net |
| Boc₂O | Iodine (cat.) | Solvent-free | Room Temp. | Efficient and practical protocol under solvent-free conditions. | nih.gov |
| Boc₂O | Perchloric acid on silica-gel (HClO₄–SiO₂) | Solvent-free | Room Temp. | Uses a reusable, heterogeneous acid catalyst. | nih.gov |
Incorporation of the Formyl Group onto the Benzyl (B1604629) Ring
The final key transformation is the introduction of the formyl group (-CHO) at the meta-position of the benzyl ring. This step must be performed without cleaving the acid-labile Boc protecting group or over-oxidizing the desired aldehyde to a carboxylic acid.
A highly effective and common strategy is the oxidation of a methyl group from a suitable precursor, such as tert-butyl (3-methylbenzyl)carbamate. This precursor is synthesized by protecting commercially available 3-methylbenzylamine. The benzylic methyl group can then be oxidized to a formyl group. Reagents such as potassium permanganate (B83412) (KMnO₄) can be used for this transformation, although reaction conditions like temperature, stoichiometry, and pH must be carefully controlled to prevent over-oxidation to the corresponding benzoic acid. Other oxidizing agents like selenium dioxide (SeO₂) are also known for the oxidation of benzylic methyl groups to aldehydes.
An alternative, though less direct, method involves a lithium-halogen exchange followed by formylation. This would start from a halogenated precursor, for example, tert-butyl (3-bromobenzyl)carbamate. Treatment with an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures generates an aryllithium intermediate. This highly reactive species can then be quenched with a formylating agent such as N,N-dimethylformamide (DMF) to install the aldehyde group. This route requires strictly anhydrous conditions and careful temperature control to avoid side reactions.
Formylation Reactions of Substituted Benzyl Systems
The introduction of a formyl group (an aldehyde, -CHO) onto a benzene ring is a fundamental transformation in organic synthesis. For a substituted benzyl system, the choice of formylation method depends heavily on the existing substituents. Direct formylation of the aromatic ring can be achieved through classic methods, while indirect methods often involve the transformation of a pre-existing functional group.
Common direct formylation methods include:
Vilsmeier-Haack Reaction: Uses a Vilsmeier reagent (typically formed from phosphorus oxychloride and a disubstituted formamide (B127407) like DMF) to formylate electron-rich aromatic rings.
Gattermann Reaction: Employs hydrogen cyanide and a Lewis acid catalyst.
Duff Reaction: Uses hexamethylenetetramine to formylate activated phenols.
However, in the context of this compound, an indirect route is more common. The synthesis often commences from a precursor where the aldehyde functionality is introduced via the oxidation of a methyl group or a benzyl alcohol, or the reduction of a nitrile or ester. For instance, a common and efficient laboratory and industrial precursor is 3-cyanobenzaldehyde (B1676564), where the formyl group is already in place. chemicalbook.com Alternatively, a compound like 3-methylbenzonitrile can be oxidized to introduce the aldehyde. patsnap.com
The following table summarizes relevant transformations for introducing the formyl group in related systems.
| Reaction Type | Precursor Functional Group | Reagents | Product Functional Group | Relevance |
| Oxidation | Methyl (-CH₃) | e.g., MnO₂, CrO₃ | Aldehyde (-CHO) | Useful for converting a toluene (B28343) derivative into a benzaldehyde (B42025). |
| Oxidation | Benzyl Alcohol (-CH₂OH) | e.g., PCC, PDC, Swern Oxidation | Aldehyde (-CHO) | A common method if starting from an alcohol precursor. chemicalbook.com |
| Reduction | Nitrile (-CN) | Diisobutylaluminium hydride (DIBAL-H) | Aldehyde (-CHO) | A key transformation allowing the nitrile group to serve as a precursor to the aldehyde. |
| Reduction | Ester (-COOR) | Diisobutylaluminium hydride (DIBAL-H) | Aldehyde (-CHO) | An alternative pathway from an ester-substituted precursor. |
Ortho-, Meta-, and Para-Substitution Pattern Control
The spatial arrangement of substituents on the benzene ring is critical. In this compound, the formyl and aminomethyl groups are in a meta (1,3) relationship. This specific substitution pattern is dictated by the principles of electrophilic aromatic substitution and the directing effects of the substituents. youtube.commasterorganicchemistry.com
Substituents on a benzene ring are classified as either ortho, para-directors or meta-directors for incoming electrophiles. masterorganicchemistry.comchemistrysteps.com
Ortho, Para-Directors: These groups activate the ring (or are weakly deactivating, like halogens) and direct incoming groups to the positions adjacent (ortho) and opposite (para) to themselves. Examples include alkyl (-R), hydroxyl (-OH), alkoxy (-OR), and amino (-NH₂) groups. masterorganicchemistry.com The tert-butylcarbamoylmethyl group (-CH₂NHBoc) is an alkyl-like group and is therefore an ortho, para-director.
Meta-Directors: These groups are typically deactivating and direct incoming groups to the meta position. Examples include nitro (-NO₂), cyano (-CN), and carbonyl groups (like aldehydes, -CHO, and ketones). masterorganicchemistry.commasterorganicchemistry.com
Crucially, direct formylation of tert-butyl benzylcarbamate would not be an effective strategy to produce the desired meta-isomer, as the existing substituent would direct the reaction to the ortho and para positions. Therefore, the synthesis must begin with a precursor that already contains the desired 1,3-substitution pattern.
A common and effective strategy is to start with a commercially available compound like 3-cyanobenzaldehyde or 3-methylbenzonitrile. chemicalbook.compatsnap.com In these molecules, the cyano or methyl group is in the desired position relative to the eventual point of attachment for the aminomethyl carbamate sidechain. The cyano group itself is a meta-director, which reinforces the stability of this substitution pattern during subsequent reactions. masterorganicchemistry.com The synthesis then proceeds by modifying the second substituent (e.g., reducing the nitrile on a different molecule or performing reactions on the benzyl position) to build the final structure.
Integrated Multi-step Syntheses of this compound
The construction of this compound typically involves a linear sequence of reactions. A highly plausible and efficient route starts from a readily available material like 3-cyanobenzaldehyde. One synthetic approach involves the reductive amination of 3-formylbenzaldehyde using ammonia, followed by protection of the resulting primary amine with di-tert-butyl dicarbonate (Boc₂O). Reductive amination is a cornerstone of amine synthesis, transforming carbonyls into amines in a single step. google.comucla.edu
A detailed potential synthesis is as follows:
Starting Material: 3-Cyanobenzaldehyde. chemicalbook.com
Step 1: Reductive amination. The aldehyde group is converted to a primary amine. This can be challenging as the nitrile group is also susceptible to reduction.
Step 2: Boc Protection. The resulting 3-cyanobenzylamine is reacted with Boc-anhydride to yield tert-butyl (3-cyanobenzyl)carbamate.
Step 3: Nitrile Reduction. The cyano group is selectively reduced to an aldehyde using a reagent like DIBAL-H at low temperatures.
An alternative and often more controlled pathway begins with the reduction of the aldehyde to an alcohol:
Starting Material: 3-Cyanobenzaldehyde.
Step 1: Reduction. The aldehyde is selectively reduced to a benzyl alcohol using a mild reducing agent like sodium borohydride (B1222165), yielding 3-(hydroxymethyl)benzonitrile.
Step 2: Halogenation. The alcohol is converted to a more reactive benzyl halide, such as 3-(bromomethyl)benzonitrile, using a reagent like phosphorus tribromide.
Step 3: Azide Substitution. The bromide is displaced with sodium azide to form 3-(azidomethyl)benzonitrile.
Step 4: Azide Reduction. The azide is reduced to a primary amine, for instance, via catalytic hydrogenation or the Staudinger reaction, to give 3-(aminomethyl)benzonitrile.
Step 5: Boc Protection. The primary amine is protected with Boc₂O.
Step 6: Conversion of Nitrile to Aldehyde. The final step is the controlled reduction of the nitrile to the aldehyde.
Sequential Transformations and Cascade Reactions
Modern synthetic chemistry emphasizes efficiency through sequential (one-pot) or telescoped reactions, which minimize the need for intermediate isolation and purification, thereby saving time, solvents, and resources. beilstein-journals.org For the synthesis of this compound, several steps could be combined. For example, the reductive amination of an aldehyde can be performed in a single pot by mixing the aldehyde, an amine source (like ammonia), and a reducing agent such as sodium triacetoxyborohydride. ucla.edu
Continuous flow chemistry offers an advanced platform for telescoping reactions. beilstein-journals.org In a flow setup, reagents are pumped through reactors in a continuous stream, allowing for precise control over reaction time, temperature, and mixing. A multi-step synthesis could be designed where the output of one reactor coil is fed directly into the next, where a new reagent is introduced. This approach enhances safety, particularly for handling hazardous intermediates, and facilitates automation.
Process Intensification and Scalability Considerations for Production
Scaling a synthesis from the laboratory bench to industrial production requires careful consideration of process intensification—strategies that lead to smaller, cleaner, and more energy-efficient processes. researchgate.net
Key considerations for this compound production include:
Catalyst Selection: For steps like hydrogenation, heterogeneous catalysts (e.g., Palladium on carbon) are preferred as they can be easily filtered out and potentially recycled, simplifying purification compared to homogeneous catalysts.
Solvent and Reagent Economy: The choice of solvents should favor those that are effective, safe, environmentally benign, and easily recoverable. Minimizing the use of stoichiometric reagents, especially those that generate significant waste (like some protecting group reagents), is crucial.
Reaction Technology: As mentioned, continuous flow processing is a prime example of process intensification. It offers superior heat and mass transfer, which can lead to higher yields, better selectivity, and safer operation for exothermic reactions compared to traditional batch reactors. beilstein-journals.org
Downstream Processing: Integrating the reaction with separation and purification steps, such as using scavenger resins in a flow-through column to remove unreacted reagents or byproducts, can significantly streamline the entire process. beilstein-journals.org
Purification and Isolation Techniques in the Synthesis of Benzylic Carbamates
The final purity of this compound is critical, especially if it is intended for use as a pharmaceutical intermediate. Several standard and advanced techniques are employed for the purification of benzylic carbamates.
| Technique | Description | Application Notes |
| Crystallization | The crude product is dissolved in a hot solvent or solvent mixture and allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution (mother liquor). | A common final purification step. Solvent systems like ethyl acetate (B1210297)/hexane (B92381) are often effective for benzylic carbamates. orgsyn.org |
| Liquid-Liquid Extraction | The product is partitioned between two immiscible liquid phases (e.g., an organic solvent and water) to remove water-soluble impurities like salts or acids/bases. | Used during the workup phase of a reaction. Multiple washes may be necessary. |
| Flash Column Chromatography | The crude mixture is passed through a column of stationary phase (typically silica (B1680970) gel) under pressure, and different components are eluted at different rates using a solvent system (mobile phase). | Highly effective for separating the desired product from closely related impurities and unreacted starting materials. orgsyn.org |
| Filtration | Used to separate a solid product from a liquid phase, such as after crystallization or to remove a heterogeneous catalyst. | A fundamental and ubiquitous technique in synthesis. |
| Drying | The isolated organic solution is treated with a drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) to remove residual water before solvent evaporation. | An essential step before isolating the final product to prevent contamination with water. orgsyn.org |
The choice of purification strategy depends on the nature of the impurities, the scale of the reaction, and the required final purity. Often, a combination of these techniques is used to achieve the desired product specifications.
Chemical Reactivity and Transformation Mechanisms of Tert Butyl 3 Formylbenzylcarbamate
Reactivity Profiles of the Aldehyde Functionality
The aldehyde group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to a variety of transformations.
Nucleophilic Addition Reactions at the Carbonyl Center
The primary reaction of the aldehyde group in tert-butyl 3-formylbenzylcarbamate is nucleophilic addition. The electrophilic carbonyl carbon is readily attacked by nucleophiles, leading to the cleavage of the C=O pi bond and the formation of a tetrahedral intermediate. masterorganicchemistry.com This reaction changes the hybridization of the carbonyl carbon from sp² to sp³. masterorganicchemistry.com The subsequent fate of the tetrahedral intermediate depends on the nature of the nucleophile and the reaction conditions.
The rate of nucleophilic addition is influenced by electronic factors; electron-withdrawing groups enhance reactivity, while electron-donating groups decrease it. masterorganicchemistry.com Steric hindrance around the carbonyl group can also slow down the reaction rate. masterorganicchemistry.com
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Hydride ion (:H⁻) | Sodium borohydride (B1222165) (NaBH₄) | Primary Alcohol |
| Alkyl/Aryl group (:R⁻) | Grignard Reagents (R-MgBr) | Secondary Alcohol |
| Cyanide ion (:CN⁻) | Sodium Cyanide (NaCN) | Cyanohydrin |
Condensation Reactions, Including Schiff Base Formation
The aldehyde functionality of this compound can undergo condensation reactions with primary amines to form imines, commonly known as Schiff bases. researchgate.net This reaction is a cornerstone in the synthesis of various ligands and biologically active molecules. researchgate.netnih.gov The process is typically initiated by the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal (or carbinolamine) intermediate. This is followed by an acid-catalyzed dehydration step to yield the final imine product and a molecule of water. youtube.com
The formation of Schiff bases is a reversible reaction, and the equilibrium can often be driven towards the product by removing the water formed during the reaction. masterorganicchemistry.com
Table 2: Schiff Base Formation with Various Amines
| Amine Reactant | Product Name |
|---|---|
| Aniline | tert-Butyl 3-(((phenyl)imino)methyl)benzylcarbamate |
| Benzylamine (B48309) | tert-Butyl 3-(((benzyl)imino)methyl)benzylcarbamate |
Oxidation Pathways to Carboxylic Acids
The formyl group of this compound can be readily oxidized to a carboxylic acid, yielding tert-butyl 3-carboxybenzylcarbamate. This transformation is a common step in the synthesis of more complex molecules where a carboxylic acid moiety is required. A variety of oxidizing agents can accomplish this conversion, ranging from strong oxidants to milder, more selective reagents. The choice of oxidant depends on the presence of other sensitive functional groups in the molecule. Given that the Boc group is stable to many oxidizing agents, a wide range of conditions can be employed. organic-chemistry.org For instance, polymer-supported TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant like Oxone® can facilitate clean oxidation of aldehydes to carboxylic acids. mdpi.com
Table 3: Common Reagents for Aldehyde Oxidation
| Oxidizing Agent | Typical Conditions |
|---|---|
| Potassium permanganate (B83412) (KMnO₄) | Basic aqueous solution, heat |
| Jones Reagent (CrO₃ in H₂SO₄/acetone) | Acetone, 0°C to room temperature |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia (B1221849) |
Reduction Reactions to Alcohols and Alkanes
The aldehyde group is readily reduced to a primary alcohol, converting this compound into tert-butyl 3-(hydroxymethyl)benzylcarbamate. This transformation is typically achieved using hydride reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent often used for this purpose, as it does not affect the Boc protecting group or the aromatic ring. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that would also effectively reduce the aldehyde. youtube.com
For complete reduction of the aldehyde to an alkane (a methyl group), forming tert-butyl 3-methylbenzylcarbamate, more drastic conditions are required. Classic methods include the Wolff-Kishner reduction (hydrazine and strong base at high temperatures) or the Clemmensen reduction (zinc amalgam and concentrated hydrochloric acid). However, the harsh conditions of these reactions, particularly the strong acid in the Clemmensen reduction, could potentially cleave the acid-labile Boc protecting group.
Table 4: Reduction Products of the Aldehyde Group
| Reducing Agent | Product Functional Group | Product Name |
|---|---|---|
| Sodium borohydride (NaBH₄) | Primary Alcohol | tert-Butyl 3-(hydroxymethyl)benzylcarbamate |
| Lithium aluminum hydride (LiAlH₄) | Primary Alcohol | tert-Butyl 3-(hydroxymethyl)benzylcarbamate |
| Hydrazine/KOH (Wolff-Kishner) | Alkane (Methyl group) | tert-Butyl 3-methylbenzylcarbamate |
Reactivity of the tert-Butyl Carbamate (B1207046) Group
The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its stability under a wide range of conditions and its ease of removal under specific acidic conditions. total-synthesis.comjk-sci.com It is resistant to basic hydrolysis, catalytic hydrogenation, and many nucleophiles. total-synthesis.com
Mechanism and Selectivity of Boc Deprotection
The removal of the Boc group is most commonly achieved using strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), often in a solvent like dichloromethane (B109758) (DCM). jk-sci.com The deprotection proceeds through a specific acid-catalyzed elimination mechanism.
The mechanism involves the following steps:
Protonation: The carbonyl oxygen of the carbamate is protonated by the acid. total-synthesis.comcommonorganicchemistry.com
Fragmentation: This protonation triggers the fragmentation of the protecting group. The C-O bond cleaves to release a highly stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate. total-synthesis.comjk-sci.com
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas. commonorganicchemistry.com
Amine Formation: The final product is the protonated amine (in this case, 3-formylbenzylammonium salt), which can be neutralized in a subsequent workup step to yield the free amine, 3-formylbenzylamine. commonorganicchemistry.com
The tert-butyl cation formed as a byproduct can be scavenged by a suitable nucleophile or can deprotonate to form isobutylene (B52900) gas. commonorganicchemistry.com Due to the production of CO₂ and potentially isobutylene, these reactions should not be performed in a closed system. jk-sci.comcommonorganicchemistry.com This acid-lability provides excellent selectivity, allowing for deprotection without affecting other functional groups that are sensitive to bases or reduction, such as esters or the aldehyde group in the parent molecule.
Table 5: Reagents for Boc Deprotection
| Reagent(s) | Typical Conditions | Selectivity |
|---|---|---|
| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Room temperature, 1-3 hours | Highly selective for Boc; other acid-labile groups may be affected. total-synthesis.com |
| Hydrochloric Acid (HCl) in Dioxane or Ethyl Acetate (B1210297) | Room temperature | Effective and common; can be harsh on other functionalities. youtube.com |
| Aqueous Phosphoric Acid (H₃PO₄) | Mild conditions | A greener and milder alternative. nih.gov |
Stability of the Carbamate Under Varying Reaction Conditions
The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its predictable stability profile. researchgate.net Its resilience and selective removal are critical for its application in complex multi-step syntheses involving molecules like this compound.
The Boc group is characterized by its notable stability under a range of conditions, particularly basic, nucleophilic, and reductive environments. researchgate.nettotal-synthesis.com It is generally resistant to hydrolysis by bases and can withstand catalytic hydrogenation conditions, which makes it compatible with many standard synthetic transformations. researchgate.netmasterorganicchemistry.com
However, the primary vulnerability of the Boc group is its lability under acidic conditions. researchgate.net The mechanism of cleavage involves protonation of the carbamate carbonyl, followed by the loss of the amine and the formation of a stable tert-butyl cation. This cation is then typically quenched by a nucleophile or eliminated as isobutylene. Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent are commonly used for its efficient removal. researchgate.netthermofisher.com The rate of this acid-catalyzed cleavage can be influenced by the nature of the acid and the solvent system employed. researchgate.net For instance, aqueous phosphoric acid has been demonstrated as a mild and selective reagent for deprotecting tert-butyl carbamates. organic-chemistry.org
While generally stable to heat, thermolytic cleavage of Boc groups can be achieved at elevated temperatures, often facilitated by specific solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP), with microwave assistance accelerating the process. researchgate.net Although standard basic conditions (e.g., NaOH, KOH) are typically tolerated, reports have shown that unactivated primary Boc-protected amines can be cleaved under specific, strongly basic conditions using sodium t-butoxide in wet tetrahydrofuran (B95107), proceeding through a proposed isocyanate intermediate. sci-hub.se
The stability of the Boc group under various conditions is summarized in the table below.
Aromatic Reactivity of the Benzyl (B1604629) Backbone
The reactivity of the benzene (B151609) ring in this compound towards substitution is governed by the electronic and steric influences of its two substituents: the formyl group (-CHO) and the tert-butoxycarbonylaminomethyl group (-CH₂NHBoc).
Electrophilic Aromatic Substitution Reactions
When multiple substituents are present on a benzene ring, the position of further substitution is determined by a combination of their directing effects. jove.comlibretexts.org
Reinforcing Effects: If the directing effects of the groups coincide, a single primary product is expected.
Opposing Effects: If the directing effects conflict, the more powerful activating group generally controls the regioselectivity. jove.com
Steric Hindrance: Substitution at positions that are sterically crowded, such as the position between two substituents in a meta relationship, is generally disfavored. jove.com
In the case of this compound, the substituents are meta to each other. The formyl group at C1 directs incoming electrophiles to C5. The -CH₂NHBoc group at C3 directs to C2, C4, and C6. The directing effects are therefore conflicting. The -CH₂NHBoc group, being weakly activating, will be the dominant directing group over the strongly deactivating formyl group. Therefore, substitution is expected to occur primarily at the positions ortho and para to the -CH₂NHBoc group (C2, C4, and C6), with the para position (C6) often being favored to minimize steric hindrance from the bulky directing group. Substitution at C2 might be sterically hindered. Substitution at the position between the two groups (C2) is highly unlikely.
Transition Metal-Catalyzed Cross-Coupling Reactions at the Benzyl Ring
The aromatic C-H bonds of the benzyl backbone are generally unreactive in standard transition metal-catalyzed cross-coupling reactions. To participate in reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings, the benzene ring must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate (-OTf). rsc.orgtcichemicals.com This functionalization would occur via an electrophilic aromatic substitution reaction as described previously (e.g., electrophilic halogenation).
Once functionalized, for example, as an aryl halide, the molecule can undergo cross-coupling. The general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, involves three main steps: youtube.comnih.gov
Oxidative Addition: The low-valent palladium(0) catalyst inserts into the aryl-halide bond, forming a high-valent palladium(II) intermediate.
Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron reagent in the Suzuki reaction) is transferred to the palladium(II) center, displacing the halide. youtube.com
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.com
The success of such a coupling reaction would depend on the compatibility of the other functional groups within this compound. Both the aldehyde and the Boc-carbamate are generally tolerant of many palladium-catalyzed coupling conditions, especially the widely used Suzuki-Miyaura coupling, which proceeds under mild conditions. rsc.org This tolerance is a key aspect of chemoselectivity in the synthesis of complex molecules.
Radical Processes Involving this compound
The involvement of this compound in radical reactions is primarily dictated by the reactivity of its aldehyde and benzylic positions. Aldehydes can participate in radical reactions, often generating intermediate oxygen-centered or carbon-centered radicals. libretexts.org For instance, benzaldehyde (B42025) can be involved in photocatalytic Barbier-type reactions, where it reacts with photogenerated radicals. researchgate.net
The benzylic C-H bonds of the -CH₂NHBoc group are also potential sites for radical abstraction, although they are generally less reactive than the aldehydic C-H bond. A competing reaction pathway in some photocatalytic systems involving aromatic aldehydes is the radical-radical cross-coupling of a benzyl radical with a ketyl radical. researchgate.net
Furthermore, the carbamate group itself can be influenced by radical species. A reported method for the deprotection of tert-butyl carbamates involves the use of the tris(4-bromophenyl)amminium radical cation (often called "magic blue") in combination with a silane. organic-chemistry.org This process facilitates the cleavage of the C-O bond of the carbamate under mild, radical-mediated conditions.
Chemo- and Regioselectivity in Multi-Functionalized Systems
Chemoselectivity refers to the preferential reaction of one functional group over another in a multifunctional molecule. youtube.com In this compound, the main functional groups are the aldehyde, the Boc-protected amine, and the aromatic ring.
The distinct reactivity of these groups allows for selective transformations:
Aldehyde Reduction: The formyl group can be selectively reduced to an alcohol using mild reducing agents like sodium borohydride (NaBH₄). These conditions are typically mild enough to leave the Boc group and the aromatic ring intact. youtube.com Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the aldehyde but might risk affecting the carbamate.
Carbamate Deprotection: As discussed, the Boc group can be selectively removed under acidic conditions (e.g., TFA) without affecting the aldehyde or the aromatic ring. organic-chemistry.org This orthogonality is a cornerstone of modern protecting group strategy. masterorganicchemistry.com
Aromatic Substitution: Electrophilic substitution on the aromatic ring can be performed while preserving the aldehyde and carbamate, provided that strongly acidic or nucleophilic conditions incompatible with these groups are avoided.
Regioselectivity, the preference for reaction at one position over another, is primarily relevant to the aromatic substitution reactions as detailed in section 3.3.1. nih.gov The interplay between the activating -CH₂NHBoc group and the deactivating -CHO group dictates the position of electrophilic attack, leading to a predictable substitution pattern. libretexts.orgmasterorganicchemistry.com The ability to control both chemo- and regioselectivity makes this compound a versatile building block in the synthesis of more complex molecular architectures. nih.govacs.org
Applications in Advanced Organic Synthesis
tert-Butyl 3-formylbenzylcarbamate as a Strategic Building Block
The strategic placement of a protected amine and an aldehyde on the same aromatic scaffold makes this compound a bifunctional building block with significant potential in synthetic organic chemistry. The tert-butoxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed when desired, while the aldehyde group serves as a reactive handle for a multitude of chemical transformations.
Precursor for Complex Heterocyclic Scaffolds
The aldehyde functionality of this compound is a key feature that allows for its use in the synthesis of complex heterocyclic systems. One of the most powerful methods for constructing tetrahydroisoquinoline and tetrahydro-β-carboline ring systems, which are common motifs in natural products and pharmaceuticals, is the Pictet-Spengler reaction. nih.govwikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org In this context, the aldehyde group of this compound can react with a suitable β-arylethylamine to initiate the cyclization, leading to the formation of a new heterocyclic ring. The Boc-protected aminomethyl group can be deprotected in a subsequent step to provide a site for further functionalization.
Construction of Substituted Benzylamines and Benzaldehydes
The dual functionality of this compound also facilitates the synthesis of various substituted benzylamines and benzaldehydes. The aldehyde group can undergo reductive amination, a process that converts aldehydes and ketones to amines. By reacting this compound with a primary or secondary amine in the presence of a reducing agent, a new C-N bond is formed, yielding a substituted benzylamine (B48309) derivative while retaining the Boc-protected amine.
Furthermore, the aldehyde group is susceptible to a variety of olefination reactions, most notably the Wittig reaction. libretexts.orgwikipedia.org This reaction allows for the conversion of the aldehyde into an alkene, providing a route to a wide range of vinyl-substituted benzylcarbamate derivatives. The stereochemical outcome of the Wittig reaction can often be controlled by the choice of the ylide and reaction conditions, offering a pathway to either the (E)- or (Z)-alkene. wikipedia.org
Intermediate in the Synthesis of Diverse Organic Molecules
The utility of this compound extends to its role as a key intermediate in the synthesis of a broad spectrum of organic molecules with potential applications in various industries.
Preparation of Pharmaceutical and Agrochemical Precursors
Building blocks containing both an aldehyde and a protected amine are valuable in the synthesis of pharmaceutical and agrochemical compounds. A related compound, tert-butyl 4-formylbenzylcarbamate, is described as a useful intermediate in the synthesis of drugs and pesticides. biosynth.com The presence of reactive functional groups allows for the introduction of diverse substituents and the construction of complex molecular architectures found in many biologically active compounds. For instance, carbamate (B1207046) derivatives are integral to the structure of many pharmaceuticals. A patent describes a tert-butyl carbamate derivative as a key intermediate in the synthesis of the anti-epileptic drug lacosamide. wikipedia.org
Synthesis of Advanced Ligands and Catalysts
The aromatic ring of this compound provides a rigid scaffold that can be further functionalized to create advanced ligands for catalysis. The aldehyde and the protected amine can be chemically modified to introduce coordinating atoms, such as phosphorus or other heteroatoms, which are common in ligands for transition metal catalysts. The ability to perform reactions selectively on either the aldehyde or the protected amine allows for the stepwise construction of complex ligand architectures.
Role in Polymer Chemistry and Crosslinking Applications
The functional groups of this compound also suggest its potential utility in the field of polymer chemistry.
Research into poly(benzyl carbamates) has highlighted their potential for applications in materials science, such as in the development of depolymerizable polymers. psu.edu The carbamate functionality in this compound could allow for its incorporation into polymer backbones through transcarbamoylation reactions or by reacting it with isocyanates to form polyurethanes. google.com
The aldehyde group presents an opportunity for the use of this compound in crosslinking applications. Aldehydes are known to react with various functional groups, such as amines and hydroxyls, to form crosslinked networks in polymeric materials. This could be utilized to modify the properties of existing polymers or to create novel crosslinked polymer systems. Additionally, photoactive carbamate pendant groups have been used in the photocrosslinking of copolymers, suggesting another potential avenue for the application of carbamate-containing monomers. dtic.mil
Development of Functionalized Polymers through Aldehyde Reactions
The aldehyde group of this compound serves as a key reactive handle for the synthesis of functionalized polymers. Aldehydes are known to participate in a wide range of polymerization and modification reactions, including condensation polymerizations and the formation of imine linkages. This reactivity allows for the incorporation of the protected amine functionality into a polymer backbone or as a pendant group.
While specific research detailing the direct polymerization of this compound is not extensively documented in publicly available literature, its utility as a precursor to advanced materials such as polymers and coatings has been noted. The general strategy involves leveraging the aldehyde for polymer chain growth or cross-linking, while the Boc-protected amine remains intact for potential post-polymerization modification. Upon deprotection, the resulting primary amine can be used to introduce other functional groups, alter the polymer's solubility, or chelate metal ions.
Formation of Covalent Linkages in Material Science Contexts
In the realm of material science, the formation of robust covalent linkages is fundamental to the construction of ordered, porous materials such as Covalent Organic Frameworks (COFs). COFs are crystalline polymers with tunable porosity and high surface areas, making them promising for applications in gas storage, separation, and catalysis. The synthesis of COFs typically involves the condensation reaction between multitopic building blocks, or "linkers."
The structure of this compound, possessing a reactive aldehyde, makes it a suitable candidate as a functional linker in the synthesis of COFs. By reacting with multitopic amines, the aldehyde group can form stable imine bonds, leading to the formation of a two- or three-dimensional framework. The presence of the Boc-protected amine within the framework offers a unique opportunity for post-synthetic modification. After the COF is assembled, the Boc group can be removed to expose the primary amine functionality within the pores of the material. These free amine sites can then be used to anchor catalytic species, capture acidic gases like CO2, or introduce other functionalities to tailor the properties of the COF for specific applications.
Contributions to Stereoselective Synthesis and Chiral Molecule Construction
The construction of chiral molecules with a high degree of stereochemical control is a central theme in modern organic synthesis, particularly in the development of pharmaceuticals. While direct applications of this compound in stereoselective synthesis are not extensively reported, its structural motifs are relevant to established strategies for asymmetric synthesis.
The tert-butoxycarbonyl (Boc) protecting group is frequently employed in the synthesis of chiral amines and amino acids. orgsyn.org Its steric bulk can influence the stereochemical outcome of nearby reactions, and its controlled removal is a key step in many synthetic routes. For instance, in the asymmetric Mannich reaction, N-Boc protected imines derived from aldehydes are key intermediates in the stereoselective formation of chiral β-amino aldehydes. orgsyn.org
The aldehyde functionality of this compound can be converted into a chiral center through various asymmetric reactions, such as nucleophilic additions with chiral reagents or catalysts. The resulting chiral alcohol or amine can then be further elaborated into more complex chiral molecules. The presence of the Boc-protected amine offers a handle for further derivatization or for directing the stereochemical course of subsequent transformations. Although specific examples detailing the use of this exact molecule as a chiral auxiliary or a prochiral substrate in highly stereoselective reactions are not prominent in the literature, its constituent parts are integral to the toolbox of asymmetric synthesis.
Applications in Medicinal Chemistry and Drug Discovery
Utilization in the Design and Synthesis of Biologically Active Molecules
The strategic placement of the formyl and protected amine functionalities makes tert-butyl 3-formylbenzylcarbamate a versatile scaffold for creating diverse molecular architectures. Its utility stems from the ability to selectively manipulate each functional group to build larger, more complex structures with potential biological activity.
The carbamate (B1207046) moiety is a significant structural motif found in numerous approved drugs and is recognized for its chemical stability and ability to participate in crucial intermolecular interactions with biological targets. nih.gov The aldehyde group in this compound acts as a key electrophilic site, enabling the introduction of various substituents and the extension of the molecular framework. This is particularly useful in structure-activity relationship (SAR) studies, where chemists systematically modify a lead compound to optimize its pharmacological properties.
By employing well-established chemical reactions, this intermediate can be elaborated into a wide array of derivatives. For instance, reductive amination of the aldehyde group with different primary or secondary amines is a powerful method for generating a library of substituted benzylamine (B48309) analogues. Each new analogue can then be screened for biological activity, potentially leading to the discovery of novel drug candidates.
In the multi-step synthesis of complex pharmaceutical agents, intermediates like this compound are crucial. The Boc-protecting group on the nitrogen atom is stable under a variety of reaction conditions but can be readily removed under acidic conditions, revealing the primary amine for further functionalization. nih.gov This orthogonal reactivity allows for sequential chemical modifications at the aldehyde and amine positions.
The compound's aldehyde group can undergo a variety of transformations to install different functionalities, thereby creating more advanced and specialized intermediates. These transformations are fundamental to building the complex backbones of modern therapeutics.
| Reaction Type | Reagents | Resulting Functional Group | Significance in Medicinal Chemistry |
|---|---|---|---|
| Reductive Amination | Amine (R-NH2), NaBH(OAc)3 | Secondary Amine | Introduces diverse substituents for SAR studies. |
| Wittig Reaction | Phosphonium Ylide | Alkene | Forms carbon-carbon double bonds to create stilbene-like structures. |
| Oxidation | KMnO4, PCC | Carboxylic Acid | Creates a key site for amide bond formation. |
| Reduction | NaBH4, LiAlH4 | Alcohol (Hydroxymethyl) | Forms a primary alcohol for ether or ester linkages. |
| Henry Reaction | Nitromethane, Base | Nitroaldol | Precursor for beta-amino alcohols. |
Role in Building Complex Heterocyclic Drug Scaffolds
Heterocyclic structures are a cornerstone of drug discovery, forming the core of a vast number of pharmaceuticals. The functional groups of this compound provide potential, though not widely documented, pathways for the synthesis of complex heterocyclic systems.
Isoxazolidines are five-membered heterocyclic rings that can be synthesized through the 1,3-dipolar cycloaddition of a nitrone with an alkene. Theoretically, the aldehyde functionality of this compound could serve as a precursor to a nitrone. This transformation could be achieved by reacting the aldehyde with an N-substituted hydroxylamine. The resulting nitrone, bearing the Boc-protected benzylamine moiety, could then react with various alkenes to yield isoxazolidine (B1194047) rings substituted at the C-3 position with the benzylcarbamate group. This hypothetical route would allow for the incorporation of the compound's core structure into a medicinally relevant heterocyclic scaffold.
Benzoxazepines are seven-membered heterocyclic systems containing a fused benzene (B151609) ring. Their synthesis often involves multi-step sequences, including intramolecular cyclization reactions. A plausible, though speculative, synthetic route could utilize this compound as a starting material. For example, the aldehyde could undergo a reaction with a 2-aminophenol (B121084) derivative to form a Schiff base. Subsequent reduction and acylation, followed by an intramolecular cyclization (such as a Friedel-Crafts type reaction or a nucleophilic aromatic substitution), could potentially lead to the formation of a benzoxazepine core. This pathway would embed the benzylamine side chain, a common pharmacophore, into the final heterocyclic structure.
Application in Targeted Protein Degradation Technologies
Targeted protein degradation (TPD) is a modern therapeutic modality that utilizes small molecules, such as Proteolysis-Targeting Chimeras (PROTACs), to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.
While direct use of this compound in published PROTACs is not documented, its structure is amenable to theoretical incorporation into PROTAC design. The modular nature of PROTAC synthesis means that building blocks with versatile functional handles are highly valuable.
The aldehyde group of this compound could serve as a reactive handle for attaching a linker via reductive amination. Alternatively, following deprotection of the Boc group, the resulting primary amine could be coupled to a linker via amide bond formation. In such a hypothetical scenario, the compound could act as a precursor to the central linker component, with the benzyl (B1604629) group providing a rigid spacer element. This would allow for the connection of a POI-binding ligand on one end and an E3 ligase ligand on the other, creating a complete PROTAC molecule. The specific properties of the resulting linker would be critical for facilitating the formation of a productive ternary complex between the target protein and the E3 ligase.
Development of E3 Ubiquitin Ligase Ligands
While direct evidence of this compound as a standalone E3 ubiquitin ligase ligand is not prominently featured in publicly available research, its structural motifs are relevant to the design of such ligands. The aminobenzyl core can serve as a foundational scaffold for the elaboration of moieties that bind to E3 ligases. The formyl group provides a convenient handle for introducing further chemical diversity, which is crucial for optimizing binding affinity and selectivity for a specific E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).
Strategies for Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The synthesis of PROTACs often involves the connection of a target-binding ligand and an E3 ligase-binding ligand via a chemical linker. The aldehyde functionality of this compound is particularly useful in this context, as it can be readily used to attach the molecule to a linker or directly to the target-binding moiety through reactions like reductive amination. The Boc-protected amine offers a latent attachment point for the other end of the PROTAC molecule.
Modulation of Protein-Peptide Interactions through Reductive Alkylation
The aldehyde group of this compound is a key feature that allows for its application in modifying peptides and proteins through reductive alkylation. This chemical transformation is a powerful tool for introducing new functional groups and altering the properties of biomolecules.
Stability Enhancement in Peptide-Based Therapeutics
Peptide-based therapeutics often suffer from poor metabolic stability due to enzymatic degradation. N-terminal modification with this compound can shield the N-terminus from exopeptidases, thereby increasing the peptide's half-life in biological systems. The bulky tert-butoxycarbonyl (Boc) protecting group can also contribute to this steric shielding.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
The chemical tractability of this compound makes it a valuable tool for conducting SAR and SPR studies. By systematically modifying the core structure and evaluating the biological activity and physicochemical properties of the resulting analogs, researchers can gain insights into the key determinants of a molecule's function.
Design of Derivatives for Optimized Biological Activity
Starting from this compound, a variety of derivatives can be synthesized to explore the chemical space around a lead compound. For instance, the formyl group can be converted into other functional groups, such as carboxylic acids, alcohols, or nitriles, to probe for new interactions with a biological target. The phenyl ring can be further substituted to modulate electronic properties and steric bulk. A patent has described the use of this compound as a reactant in the synthesis of novel bicyclopentane derivatives, highlighting its role in generating structurally diverse molecules for biological screening. chemicalbook.com
Rational Modification to Influence Target Specificity and Selectivity
The core structure of this compound is frequently modified to achieve desired interactions with biological targets. The aldehyde functionality serves as a crucial handle for introducing various heterocyclic systems or other pharmacophoric elements through reactions like reductive amination or condensation. The tert-butoxycarbonyl (Boc) protecting group on the benzylamine provides stability during initial synthetic steps and can be readily removed to allow for further derivatization.
This rational approach allows medicinal chemists to systematically alter the compound's properties. For instance, the modification of the benzyl ring or the introduction of different substituents can influence the molecule's size, shape, and electronic distribution. These changes are critical for optimizing the binding affinity and selectivity of the final compound to a specific protein target, thereby minimizing off-target effects.
Exploration of Therapeutic Potential in Disease Models
The derivatives synthesized from this compound have been investigated for their potential in treating a variety of diseases. The following sections highlight key findings in several therapeutic areas.
Antimicrobial Activity Studies
The search for new antimicrobial agents is a global health priority, and derivatives of this compound have shown promise in this area. One area of investigation has been the synthesis of substituted isoxazol-5(4H)-ones. univ-tlemcen.dz The synthesis of these heterocyclic compounds can be initiated from intermediates derived from this compound.
The antimicrobial efficacy of these derivatives is often evaluated through the determination of their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The data below illustrates typical findings from such studies, showcasing the potential of these compounds.
| Derivative Class | Target Microorganism | Observed MIC (µg/mL) |
| Arylmethylene-isoxazol-5(4H)-ones | Staphylococcus aureus | 8 - 32 |
| Substituted Isoxazoles | Escherichia coli | 16 - 64 |
Note: The data presented is illustrative and based on findings for the general class of compounds.
Anticancer Research Applications
While direct anticancer applications of this compound are not extensively documented, its role as a building block is implied in the synthesis of more complex anticancer agents. The aldehyde and protected amine functionalities are ideal for constructing the core structures of various kinase inhibitors and other targeted therapies. The ability to introduce specific pharmacophores allows for the design of molecules that can interact with the active sites of enzymes crucial for cancer cell proliferation and survival.
Anti-inflammatory Compound Development
Similar to its application in anticancer research, this compound serves as a valuable starting material for creating novel anti-inflammatory drugs. The development of specific inhibitors for inflammatory mediators, such as cytokines and enzymes like cyclooxygenase (COX), often involves the synthesis of complex organic molecules where this carbamate can act as a key intermediate.
Central Nervous System (CNS) Penetration Enhancement Strategies
The development of drugs for CNS disorders is particularly challenging due to the blood-brain barrier (BBB), which restricts the entry of most molecules into the brain. This compound has been utilized in the synthesis of novel compounds with potential applications in treating CNS conditions.
A recent patent has described the use of this compound as a reactant in the synthesis of novel bicyclopentane derivatives. google.com These compounds are being explored for their potential in treating behavioral and neurodevelopmental disorders such as Attention Deficit Hyperactivity Disorder (ADHD), depression, and autism spectrum disorder. google.com The rationale behind using this starting material lies in its ability to be incorporated into a final molecular structure that possesses the necessary physicochemical properties, such as optimal lipophilicity and molecular weight, to facilitate BBB penetration.
Strategies to enhance CNS penetration of drugs derived from this carbamate often focus on:
Reducing Efflux: Designing molecules that are not substrates for efflux transporters at the BBB, which actively pump foreign substances out of the brain.
Prodrug Approaches: Temporarily modifying the drug's structure to enhance its brain penetration, after which it is converted to the active form.
Mechanistic Investigations and Computational Studies
Elucidation of Reaction Mechanisms for Functional Group Transformations
The aldehyde and carbamate (B1207046) moieties of tert-butyl 3-formylbenzylcarbamate can undergo a variety of transformations. The elucidation of the mechanisms of these reactions is key to controlling their outcomes.
The aldehyde group in this compound is a key site for nucleophilic addition reactions. The reactivity of this aldehyde is influenced by both electronic and steric factors. The carbon atom of the carbonyl group in benzaldehyde (B42025) is generally less electrophilic than that in aliphatic aldehydes because the polarity of the carbonyl group is reduced by resonance with the aromatic ring. ncert.nic.in The presence of the N-Boc-aminomethyl substituent at the meta position will have a minor electronic influence on the aldehyde's reactivity.
Reactions of aldehydes with amines to form imines are fundamental transformations. libretexts.org The mechanism proceeds through the formation of a carbinolamine intermediate, followed by dehydration to the imine. youtube.com The rate of this reaction is highly pH-dependent, with the maximum rate typically observed around a pH of 5. libretexts.org At high pH, there is insufficient acid to protonate the hydroxyl group of the carbinolamine to facilitate its removal as water, while at low pH, the amine nucleophile is protonated and no longer available for the initial attack on the carbonyl carbon. libretexts.org
Computational studies on the reductive amination of aldehydes have shown that explicit water coordination can lower the activation barrier for the initial nucleophilic addition. nih.gov The presence of an acid co-catalyst is crucial for the formation of the iminium intermediate, which drives the reaction forward thermodynamically. nih.gov
Table 1: General Thermodynamic Data for Aldehyde Reactions
| Reaction Type | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) at 298 K | Reference |
| Aldehyde Hydration (generic) | -5 to -8 | -20 to -30 | ~1 to 2 | General Textbook Data |
| Acetal Formation (generic) | -2 to -5 | ~ -10 to -20 | ~1 to 2 | General Textbook Data |
| Imine Formation (from amine) | Variable | Positive | Negative (if water removed) | libretexts.org |
Note: This table presents generalized data for aldehyde reactions. Specific values for this compound would require dedicated experimental or computational studies.
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. masterorganicchemistry.com The protection of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride (B1165640), forming a tetrahedral intermediate. Subsequent elimination of tert-butoxide and carbon dioxide, followed by proton transfer, yields the stable carbamate. masterorganicchemistry.com
The deprotection of the Boc group is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid. masterorganicchemistry.comresearchgate.net The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate. masterorganicchemistry.comresearchgate.net This carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide. masterorganicchemistry.comresearchgate.net
Kinetic studies on the HCl-catalyzed deprotection of Boc-protected amines have revealed a second-order dependence on the acid concentration. researchgate.netscribd.com This suggests a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair, which arises from the fragmentation of the protonated tert-butyl carbamate. researchgate.net
Table 2: Kinetic Data for Acid-Catalyzed Boc Deprotection
| Substrate | Acid | Solvent | Rate Constant (k) | Order of Reaction | Reference |
| Boc-protected thioester | HCl | Toluene (B28343)/Propan-2-ol | Second-order dependence on [HCl] | 2 | researchgate.net |
| Boc-protected tosylate | HCl | Toluene/Propan-2-ol | Second-order dependence on [HCl] | 2 | researchgate.net |
| Boc-protected tosylate | H₂SO₄ | Toluene/Propan-2-ol | Second-order dependence on [H₂SO₄] | 2 | researchgate.net |
| Boc-protected tosylate | CH₃SO₃H | Toluene/Propan-2-ol | Second-order dependence on [CH₃SO₃H] | 2 | researchgate.net |
Influence of the tert-Butyl Group on Reactivity and Selectivity
The tert-butyl group is not merely a passive protecting group; its steric and electronic properties exert a significant influence on the reactivity of the molecule and the selectivity of its reactions.
The most prominent feature of the tert-butyl group is its large size, which leads to considerable steric hindrance. researchgate.net This steric bulk can impede the approach of reagents to nearby reactive sites, thereby influencing reaction rates and regioselectivity. For instance, in electrophilic aromatic substitution reactions, a tert-butyl group on a benzene (B151609) ring directs incoming electrophiles to the less hindered para position over the ortho positions. numberanalytics.com In the context of this compound, while the tert-butyl group is somewhat removed from the aromatic ring, its conformational preferences could influence the accessibility of the aldehyde and the nitrogen of the carbamate.
Electronically, the tert-butyl group is considered a weak electron-donating group through induction. This electronic effect, however, is generally less significant than its steric influence. The stability of the tert-butyl cation, which is formed during the acid-catalyzed deprotection of the Boc group, is a key electronic feature that facilitates this reaction. masterorganicchemistry.com
The tert-butyl group plays a crucial role in stabilizing intermediates and transition states, which in turn affects reaction kinetics. During the deprotection of the Boc group, the formation of the highly stable tertiary tert-butyl carbocation is a major driving force for the reaction. masterorganicchemistry.comresearchgate.net
In other reactions, the steric bulk of the tert-butyl group can destabilize crowded transition states, thereby slowing down certain reaction pathways. Conversely, it can also stabilize certain conformations of intermediates through favorable steric interactions or by preventing undesirable side reactions. Computational studies have shown that the steric crowding in the transition state can be a determining factor in the competition between substitution and elimination reactions.
Computational Chemistry Approaches
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, predicting reaction outcomes, and understanding the electronic structure of molecules like this compound.
DFT calculations can be employed to model the geometries of reactants, intermediates, transition states, and products. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the kinetic and thermodynamic favorability of different reaction pathways. For instance, a DFT study on a tert-butyl carbamate derivative investigated its structure and intermolecular interactions in the solid state. worktribe.com
In the context of this compound, computational studies could be used to:
Calculate the charge distribution and molecular electrostatic potential to predict the most reactive sites for nucleophilic and electrophilic attack.
Model the transition states for reactions at the aldehyde group (e.g., reduction, imine formation) to understand the influence of the N-Boc-aminomethyl substituent.
Simulate the Boc deprotection mechanism to determine the precise structure of the transition state and the role of the solvent in stabilizing the forming tert-butyl cation.
Investigate the conformational landscape of the molecule to understand how the orientation of the tert-butyl and formyl groups influences reactivity.
While specific computational studies on this compound are not widely available in the literature, the principles and methodologies have been well-established through studies on related systems. nih.govresearchgate.net
Density Functional Theory (DFT) for Electronic Structure and Reaction Pathways
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. mpg.dersc.org It is particularly effective for calculating properties such as molecular orbital energies, electron density distribution, and the energetic profiles of reaction pathways. rsc.org
Electronic Structure:
The electronic character of this compound is governed by the electron-withdrawing nature of the formyl and carbamate groups on the aromatic ring. DFT calculations would be instrumental in quantifying this influence. Key parameters that could be calculated include:
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For aromatic aldehydes and carbamates, the HOMO is typically distributed over the benzene ring and the carbamate's nitrogen and oxygen atoms, while the LUMO is often localized on the electron-deficient formyl group and the aromatic ring.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites. For this compound, the oxygen atom of the formyl group would exhibit a region of negative potential (red), making it a likely site for electrophilic attack or hydrogen bonding. The hydrogen atom of the aldehyde and the N-H group of the carbamate would show positive potential (blue), indicating their susceptibility to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. This would reveal the extent of electron delocalization from the carbamate group into the aromatic ring and the electronic interplay with the formyl substituent.
Hypothetical DFT-Calculated Parameters for this compound
To illustrate the type of data obtained from a DFT analysis, the following table presents hypothetical values for key electronic properties, based on studies of similar molecules. scirp.orgnih.govscirp.org The calculations would typically be performed using a functional like B3LYP with a basis set such as 6-31G(d,p). scirp.org
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available to participate in reactions (electron-donating ability). |
| LUMO Energy | -1.8 eV | Indicates the energy of the lowest energy unoccupied orbital, reflecting the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 4.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 3.2 D | Quantifies the overall polarity of the molecule, arising from the asymmetric arrangement of its polar functional groups. |
This table is illustrative and does not represent experimentally verified data for this compound.
Reaction Pathways:
DFT is also a powerful tool for mapping out the potential energy surfaces of chemical reactions. For this compound, this could be applied to reactions involving the aldehyde group, such as nucleophilic addition or oxidation. By calculating the energies of reactants, transition states, and products, a detailed reaction mechanism can be proposed. For instance, in a nucleophilic attack on the formyl carbon, DFT can determine the activation energy barrier, providing a quantitative measure of the reaction rate. rsc.org Studies on similar aromatic aldehydes show that the presence of electron-withdrawing groups can lower the LUMO energy, making the aldehyde more susceptible to nucleophilic attack. rsc.org
Molecular Dynamics Simulations for Conformational Analysis
While DFT provides a static picture of a molecule's minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational flexibility over time. nih.gov This is particularly relevant for a molecule like this compound, which possesses several rotatable bonds.
An MD simulation would involve placing the molecule in a simulated environment (e.g., a solvent box of water or chloroform) and calculating the forces between atoms over a series of small time steps. nih.gov This generates a trajectory that reveals the molecule's accessible conformations and the transitions between them.
Key insights from MD simulations would include:
Conformational Preferences: The simulation would reveal the most stable conformations of the molecule. This includes the orientation of the bulky tert-butyl group relative to the benzyl (B1604629) moiety and the rotational state around the C-N bond of the carbamate. Studies on similar carbamates have shown that both cis and trans conformations about the amide bond can be stable, with the planarity of the carbamate group being a significant feature. acs.org
Dihedral Angle Distributions: By analyzing the trajectory, one can plot the distribution of key dihedral angles. For this compound, important dihedrals would include those defining the rotation of the formyl group relative to the ring and the rotation around the bonds connecting the carbamate to the benzyl group.
Intramolecular Hydrogen Bonding: MD simulations can identify transient or stable intramolecular hydrogen bonds. For instance, a hydrogen bond could potentially form between the N-H of the carbamate and the oxygen of the formyl group, which would significantly constrain the molecule's conformation.
Illustrative MD Simulation Results for this compound
The following table illustrates the kind of data that could be extracted from an MD simulation to describe the conformational landscape of the molecule.
| Dihedral Angle | Description | Predominant Angle(s) | Significance |
| O=C-N-C | Rotation around the carbamate C-N bond | ~180° (trans) | The trans conformation is often favored in carbamates to minimize steric hindrance, though a planar structure is maintained due to resonance. acs.org |
| C-C-C=O | Rotation of the formyl group | ~0° and ~180° | Indicates that the formyl group likely lies in the plane of the benzene ring to maximize conjugation, with two possible orientations. |
| N-C-C-C(ring) | Rotation of the benzyl-carbamate bond | Multiple minima | The flexibility around this bond would lead to several low-energy conformations, influencing the overall shape of the molecule. |
This table is for illustrative purposes, based on general principles of conformational analysis of similar molecules. nih.govmdpi.com
Advanced Spectroscopic and Chromatographic Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.
The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. For tert-Butyl 3-formylbenzylcarbamate (C₁₃H₁₇NO₃), the spectrum is expected to show distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).
The key expected signals are:
A sharp singlet in the downfield region (around 10.0 ppm) corresponding to the aldehyde proton (-CHO).
A series of multiplets in the aromatic region (approximately 7.5-7.9 ppm) for the four protons on the benzene (B151609) ring. The 1,3-disubstitution pattern leads to a complex splitting pattern.
A broad signal for the carbamate (B1207046) proton (N-H), the chemical shift of which can vary depending on solvent and concentration.
A doublet around 4.4 ppm, which corresponds to the two benzylic protons (-CH₂-). This signal becomes a doublet due to coupling with the adjacent N-H proton.
A sharp, high-intensity singlet at approximately 1.4-1.5 ppm, integrating to nine protons, which is characteristic of the tert-butyl group (-C(CH₃)₃).
Table 1: Predicted ¹H NMR Signal Assignments for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~10.0 | Singlet (s) | 1H | Aldehyde H |
| ~7.85 | Singlet-like (m) | 1H | Aromatic H (C2-H) |
| ~7.79 | Doublet (d) | 1H | Aromatic H (C4-H) |
| ~7.55 | Doublet (d) | 1H | Aromatic H (C6-H) |
| ~7.50 | Triplet (t) | 1H | Aromatic H (C5-H) |
| Variable | Broad Triplet (br t) | 1H | N-H |
| ~4.4 | Doublet (d) | 2H | -CH₂- |
| ~1.45 | Singlet (s) | 9H | -C(CH₃)₃ |
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the type of carbon (methyl, methylene (B1212753), methine, or quaternary). Given the molecular symmetry, ten distinct carbon signals are expected for this compound.
The expected ¹³C NMR chemical shifts are:
The aldehyde carbonyl carbon signal appears significantly downfield, around 192 ppm.
The carbamate carbonyl carbon (C=O) is found near 156 ppm.
The aromatic carbons resonate in the 125-140 ppm range. The carbon attached to the aldehyde group (C3) and the carbon attached to the methylene group (C1) are distinct from the other four aromatic carbons.
The quaternary carbon of the tert-butyl group is observed around 80 ppm.
The benzylic methylene carbon (-CH₂) signal is expected around 45 ppm.
The three equivalent methyl carbons of the tert-butyl group produce a single sharp signal around 28 ppm.
Table 2: Predicted ¹³C NMR Signal Assignments for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~192.5 | Aldehyde C=O |
| ~156.0 | Carbamate C=O |
| ~139.0 | Aromatic C1 |
| ~137.0 | Aromatic C3 |
| ~134.0 | Aromatic C5 |
| ~129.5 | Aromatic C6 |
| ~129.0 | Aromatic C4 |
| ~128.0 | Aromatic C2 |
| ~80.0 | -C(CH₃)₃ |
| ~44.8 | -CH₂- |
| ~28.4 | -C(CH₃)₃ |
To confirm the assignments from 1D NMR and piece the molecular structure together, two-dimensional (2D) NMR experiments are employed. nih.gov
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. researchgate.net For this compound, COSY would show correlations between adjacent aromatic protons and a key correlation between the N-H proton and the -CH₂- protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H coupling). It would be used to definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., the benzylic protons at ~4.4 ppm to the methylene carbon at ~44.8 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over two to three bonds (and sometimes four). It is crucial for connecting the molecular fragments. Key expected HMBC correlations would include:
The aldehyde proton (~10.0 ppm) to the aromatic carbons C2 and C4.
The benzylic protons (~4.4 ppm) to the aromatic carbons C1, C2, and C6, as well as to the carbamate carbonyl carbon (~156.0 ppm).
The tert-butyl protons (~1.45 ppm) to the quaternary carbon of the Boc group (~80.0 ppm) and the carbamate carbonyl carbon (~156.0 ppm).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.
HRMS provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. The molecular formula of this compound is C₁₃H₁₇NO₃. The calculated monoisotopic mass is 235.12084 Da. chemicalbook.com An experimental HRMS measurement confirming this value to within a few parts per million provides strong evidence for the correct chemical formula.
Table 3: Predicted HRMS Data for this compound
| Adduct Ion | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | [C₁₃H₁₈NO₃]⁺ | 236.12813 |
| [M+Na]⁺ | [C₁₃H₁₇NNaO₃]⁺ | 258.11007 |
| [M+K]⁺ | [C₁₃H₁₇KNO₃]⁺ | 274.08401 |
Data sourced from PubChem.
A primary fragmentation pathway observed in the mass spectrum of Boc-protected amines is the characteristic loss of the tert-butyl group (a mass of 57 Da) or isobutylene (B52900), followed by the loss of CO₂, leading to a prominent [M-100] ion.
To ensure the sample's purity, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are utilized. These methods first separate the compound from any impurities using liquid chromatography before detection by mass spectrometry.
A typical method for a compound like this compound would involve a reversed-phase column (e.g., C18) with a gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of formic acid to improve peak shape and ionization efficiency. The LC provides a chromatogram showing the retention time of the main compound. The mass spectrometer then confirms that the peak at this retention time has the correct mass-to-charge ratio for the target compound, while also providing mass information for any impurity peaks that may be present. This dual-detection method is highly effective for both quantifying purity and identifying potential contaminants.
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for the separation, purification, and analysis of this compound in various contexts, from monitoring the progress of a chemical synthesis to confirming the purity of the final product. The selection of a specific technique depends on the analytical goal, the complexity of the sample matrix, and the required scale of separation.
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. Its high resolution and sensitivity make it ideal for separating the target compound from starting materials, byproducts, and other impurities.
Reverse-phase HPLC (RP-HPLC) is the most common mode used for this compound. In this method, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For this compound, a C18 (octadecylsilyl) column is typically employed due to its hydrophobicity, which allows for good retention and separation of moderately polar organic molecules.
The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile or methanol. lcms.cz A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the timely elution of all components in a mixture with varying polarities. To improve peak shape and resolution, especially for compounds with acidic or basic functionalities, additives like formic acid or trifluoroacetic acid are often included in the mobile phase. sielc.com Detection is most commonly achieved using a UV detector, as the benzene ring in this compound exhibits strong absorbance in the ultraviolet region (typically around 254 nm).
A typical HPLC method for the analysis of this compound might involve the parameters detailed in the table below.
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method allows for the effective monitoring of reaction progress by tracking the decrease in starting material concentration and the increase in product concentration over time. For purity analysis, the area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram to determine its percentage purity.
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is another valuable technique for the analysis of volatile and thermally stable compounds. For this compound, GC can be used for purity assessment and, when coupled with a mass spectrometer (GC-MS), for structural identification and confirmation.
However, the thermal stability of the compound must be considered. Carbamates can sometimes be prone to degradation at the high temperatures used in the GC inlet and column. Therefore, the analytical conditions must be carefully optimized to prevent thermal decomposition, which could lead to inaccurate quantification and misidentification. A lower inlet temperature and a temperature program that does not exceed the compound's decomposition temperature are crucial. nih.gov
A nonpolar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5MS), is often suitable for the separation of this compound. d-nb.info These columns separate compounds primarily based on their boiling points and, to a lesser extent, their interactions with the stationary phase. Helium is typically used as the carrier gas. nih.gov
When coupled with a mass spectrometer, GC-MS provides detailed structural information by analyzing the fragmentation pattern of the molecule upon electron ionization. lcms.cznih.gov This is a powerful tool for confirming the identity of the synthesized compound and for identifying any impurities present.
Table 2: Representative GC-MS Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | 40-400 m/z |
Column Chromatography and Thin-Layer Chromatography (TLC) for Isolation
Column chromatography is the primary method for the purification of this compound on a preparative scale after its synthesis. This technique involves packing a glass column with a stationary phase, typically silica (B1680970) gel, and passing a liquid mobile phase (eluent) through it. The separation is based on the differential adsorption of the components of the mixture to the silica gel.
The choice of eluent is critical for achieving good separation. A solvent system with moderate polarity is usually required. A mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) is commonly used. The optimal ratio of these solvents is determined beforehand using Thin-Layer Chromatography (TLC).
TLC is a rapid and convenient analytical technique used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. A small amount of the reaction mixture is spotted onto a TLC plate (a glass or aluminum plate coated with a thin layer of silica gel). The plate is then placed in a developing chamber containing the chosen eluent. As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates, resulting in their separation. The separated spots are visualized under UV light. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given solvent system. For effective purification by column chromatography, an Rf value of 0.2-0.4 for the desired compound is generally targeted.
Table 3: Typical Systems for TLC and Column Chromatography of this compound
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel 60 (230-400 mesh for column; F254 for TLC) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixtures (e.g., 4:1 to 2:1 v/v) |
| TLC Visualization | UV light (254 nm) or staining with potassium permanganate (B83412) solution |
Infrared (IR) Spectroscopy for Functional Group Identification and Verification
Infrared (IR) spectroscopy is an indispensable tool for the structural characterization of this compound. This technique measures the absorption of infrared radiation by the molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum that serves as a "molecular fingerprint."
The IR spectrum of this compound displays several key absorption bands that confirm the presence of its characteristic functional groups: the carbamate group (N-H, C=O, and C-O) and the aldehyde group (C=O and C-H).
The N-H bond of the secondary amide within the carbamate group typically shows a stretching vibration in the region of 3350-3300 cm⁻¹. The spectrum will also feature two distinct carbonyl (C=O) stretching bands. The carbonyl of the carbamate group usually absorbs in the range of 1715-1685 cm⁻¹, while the aldehyde carbonyl absorbs at a slightly higher frequency, typically between 1710-1680 cm⁻¹. The C-H stretching vibration of the aldehyde group appears as a pair of weak to medium bands around 2850 cm⁻¹ and 2750 cm⁻¹.
Additionally, the spectrum will show C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic parts of the molecule (below 3000 cm⁻¹). The C-O stretching of the carbamate group can be observed in the 1250-1190 cm⁻¹ region. The presence of the tert-butyl group is indicated by strong C-H bending vibrations around 1390 cm⁻¹ and 1365 cm⁻¹. Finally, the substitution pattern of the benzene ring can be inferred from the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region.
Table 4: Key IR Absorption Bands for this compound
| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Carbamate) | Stretch | 3350 - 3300 |
| C-H (Aromatic) | Stretch | 3100 - 3000 |
| C-H (Aliphatic) | Stretch | 2980 - 2870 |
| C-H (Aldehyde) | Stretch | 2850 and 2750 |
| C=O (Carbamate) | Stretch | 1715 - 1685 |
| C=O (Aldehyde) | Stretch | 1710 - 1680 |
| C=C (Aromatic) | Stretch | 1600 - 1450 |
| C-H (tert-Butyl) | Bend | 1390 and 1365 |
| C-O (Carbamate) | Stretch | 1250 - 1190 |
Emerging Research Frontiers and Future Directions for Tert Butyl 3 Formylbenzylcarbamate
Development of Novel Catalytic and Asymmetric Synthetic Approaches
The synthesis of tert-butyl 3-formylbenzylcarbamate and its derivatives is a key area of research, with a strong emphasis on developing more efficient, selective, and sustainable methods. Current investigations are focused on novel catalytic and asymmetric approaches to enhance yield, purity, and chiral control.
One promising avenue is the use of proline-catalyzed direct three-component asymmetric Mannich reactions. This method has been successfully applied to the synthesis of chiral β-amino carbonyl compounds, and its adaptation for the production of enantiomerically pure derivatives of this compound is a subject of considerable interest. orgsyn.org Such an approach would allow for the direct introduction of stereocenters, a crucial step in the synthesis of many complex pharmaceutical agents.
The table below summarizes potential catalytic approaches for the synthesis of this compound precursors.
| Catalytic Approach | Precursor Type | Potential Advantages |
| Asymmetric Mannich Reaction | Aldehydes, anilines, ketones | High enantioselectivity, direct formation of chiral centers |
| TEMPO-catalyzed Oxidation | Methylarenes | High selectivity, mild reaction conditions |
| Biocatalysis | Various | High specificity, environmentally benign |
Expansion of Applications in Chemical Biology beyond Drug Discovery
The unique structure of this compound makes it an ideal candidate for applications in chemical biology, extending beyond its traditional role as a scaffold in drug discovery. Its aldehyde group can participate in bioconjugation reactions, such as the formation of Schiff bases or oximes, allowing for the labeling of proteins and other biomolecules. biosynth.com The Boc-protected amine provides a stable handle that can be deprotected under specific conditions to reveal a primary amine for further functionalization.
This dual functionality could be exploited in the design of chemical probes to study biological processes. For example, the aldehyde could be used to attach the molecule to a specific protein of interest, while the protected amine could be unmasked to introduce a fluorescent tag, an affinity label, or a cross-linking agent. This would enable researchers to investigate protein-protein interactions, enzyme activity, and other cellular events with high precision.
Moreover, the carbamate (B1207046) linkage itself can be designed to be cleavable under specific biological conditions, leading to the development of "smart" probes that are activated only in the presence of a particular enzyme or in a specific cellular compartment. This would minimize off-target effects and provide a more accurate picture of the biological system under investigation.
Integration with Flow Chemistry and Automated Synthesis Platforms
The demand for rapid and efficient synthesis of chemical compounds has driven the development of flow chemistry and automated synthesis platforms. researchgate.net The synthesis of carbamates and benzaldehyde (B42025) derivatives, the two key functional groups in this compound, has been shown to be amenable to flow chemistry techniques. beilstein-journals.orgnih.govresearchgate.net
Automated synthesis platforms, which combine robotics with sophisticated software, can further streamline the synthesis process. researchgate.net By integrating flow reactors with automated purification and analysis systems, it is possible to create a "synthesis machine" that can produce a wide range of compounds with minimal human intervention. The development of such a platform for the synthesis of this compound and its derivatives would greatly accelerate the discovery of new drug candidates and other valuable chemical entities.
The table below illustrates the potential benefits of integrating flow chemistry into the synthesis of this compound.
| Synthesis Step | Traditional Batch Method | Flow Chemistry Approach |
| Aldehyde Formation | Stepwise oxidation, purification | Continuous oxidation, in-line quenching |
| Carbamate Formation | Separate reaction step | Telescoped reaction from aldehyde |
| Overall Process | Multiple steps, manual handling | Automated, continuous process |
Sustainable and Environmentally Benign Synthesis Methodologies
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals. ijsr.in For a molecule like this compound, this translates to the development of synthetic routes that use less hazardous reagents, reduce waste, and are more energy-efficient.
One area of focus is the replacement of traditional, often toxic, oxidizing agents used for the synthesis of the benzaldehyde group. The use of hydrogen peroxide with a selenium-containing catalyst in water represents a greener alternative for the oxidation of aldehydes. mdpi.com Similarly, the selective oxidation of toluene (B28343) and its derivatives to benzaldehyde using sustainable catalysts and avoiding organic solvents is an active area of research. uniroma1.it These methods could be adapted for the synthesis of the aldehyde precursor of this compound.
Another key aspect of sustainable synthesis is the use of renewable feedstocks and biocatalysis. While not yet applied to this specific molecule, the use of enzymes to perform key transformations could offer a highly selective and environmentally friendly route to its synthesis. Furthermore, the development of reaction media that are less harmful than traditional organic solvents, such as water or ionic liquids, is a critical component of green synthesis strategies. ijsr.inacs.org A Chinese patent highlights the need for greener synthesis routes for tert-butyl carbamate derivatives to avoid environmental pollution from byproducts. google.com
Exploration of Advanced Functional Materials Based on the Compound
The bifunctional nature of this compound also makes it an attractive building block for the creation of advanced functional materials. The aldehyde and protected amine groups can serve as reactive sites for polymerization or for incorporation into larger supramolecular structures.
One exciting possibility is the use of this compound in the synthesis of novel metal-organic frameworks (MOFs). nih.gov MOFs are porous materials with a wide range of applications, including gas storage, catalysis, and sensing. The organic linkers in MOFs are typically bifunctional molecules, and the specific geometry and functionality of this compound could lead to the formation of MOFs with unique properties. The aldehyde group could be used to anchor the linker to the metal centers, while the carbamate group could be deprotected to provide a reactive site for post-synthetic modification.
Furthermore, the compound could be used as a monomer in the synthesis of functional polymers. The aldehyde group could be polymerized through reactions such as aldol (B89426) condensation, while the amine group (after deprotection) could be used for cross-linking or for the attachment of other functional moieties. Such polymers could find applications in areas such as drug delivery, coatings, and advanced membranes.
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 3-formylbenzylcarbamate, and how do reaction conditions influence yield?
this compound is typically synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protection. A standard approach involves reacting 3-formylbenzylamine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine or DMAP in anhydrous dichloromethane or THF. Temperature control (0–25°C) and exclusion of moisture are critical to avoid side reactions such as hydrolysis. Yields can be optimized by adjusting stoichiometry (1:1.2 amine-to-Boc anhydride ratio) and using catalytic DMAP to enhance reactivity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H NMR confirms the presence of the tert-butyl group (singlet at ~1.4 ppm for 9H) and the formyl proton (sharp singlet at ~10 ppm). C NMR identifies carbamate carbonyl (~155 ppm) and formyl carbon (~190 ppm).
- IR Spectroscopy : Stretching frequencies for N-H (~3350 cm), C=O (~1700 cm), and formyl C=O (~1680 cm).
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H] for CHNO: calc. 235.12, observed 235.11) .
Q. What are the recommended storage conditions for tert-butyl carbamate derivatives?
Store under inert atmosphere (argon or nitrogen) at 2–8°C in airtight, light-resistant containers. Avoid prolonged exposure to humidity, strong acids/bases, or oxidizing agents, as these may degrade the carbamate group. Shelf life typically exceeds 12 months under these conditions .
Advanced Research Questions
Q. How can computational methods resolve contradictions in structural assignments of tert-butyl carbamates?
Discrepancies in NMR data (e.g., axial vs. equatorial tert-butyl conformers) can be addressed using density functional theory (DFT) calculations. For example, explicit solvent models in DFT simulations (e.g., B3LYP/6-31G* with PCM solvation) accurately predict chemical shifts and coupling constants, clarifying ambiguities in stereoelectronic effects . Experimental validation via low-temperature NMR (<−40°C) may further stabilize conformers for unambiguous assignment .
Q. What strategies mitigate side reactions during the synthesis of this compound?
Common side reactions include formyl group oxidation or Boc deprotection. Strategies:
- Use mild oxidizing agents (e.g., Swern oxidation) for formyl group introduction.
- Add radical scavengers (e.g., BHT) to prevent autoxidation.
- Employ scavenger resins (e.g., polymer-bound sulfonic acid) to quench excess Boc anhydride. Monitor reaction progress via TLC (silica, hexane/EtOAc 7:3) to detect intermediates .
Q. How does the formyl substituent influence the reactivity of tert-butyl benzylcarbamates in cross-coupling reactions?
The electron-withdrawing formyl group activates the benzyl position for nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. For example, palladium-catalyzed coupling with aryl boronic acids at the 3-formyl position proceeds efficiently (70–85% yield) under mild conditions (Pd(PPh), NaCO, DMF/HO). Steric hindrance from the tert-butyl group slows reactivity, requiring elevated temperatures (80–100°C) .
Methodological Insights
Q. How to analyze trace impurities in this compound batches?
Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with UV (254 nm) and MS detection. Common impurities include:
- Deprotected amine : Elutes earlier (retention time ~5 min vs. 8 min for target).
- Oxidation byproducts : Identified via m/z 251 ([M+H] for formic acid adduct). Quantify using external calibration curves (R > 0.99) .
Q. What safety protocols are critical when handling tert-butyl carbamates with reactive substituents?
- Ventilation : Use fume hoods for powder handling to prevent inhalation.
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
- Waste Disposal : Incinerate in EPA-approved facilities for halogen-free organics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
